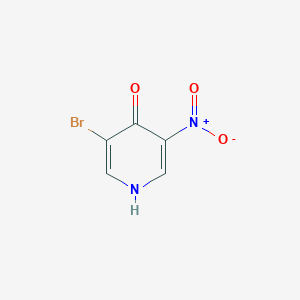
4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-Amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties . These compounds are characterized by a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. The specific compound is a thiol derivative, indicating the presence of a sulfur-hydrogen (-SH) group attached to the triazole ring.
Synthesis Analysis
The synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives involves multiple steps, starting from basic precursors such as 2-ethoxybenzoic acid hydrazide . The process includes cyclization, condensation, and refluxing with various reagents and catalysts, such as hydrazine hydrate, ethanol, and sulfuric acid . The synthesis is carried out under controlled conditions, often involving the use of solvents like DMF or dioxane and bases like KOH, K2CO3, or NaH . The final products are typically confirmed using spectroscopic methods like FT-IR, NMR, and sometimes X-ray crystallography .
Molecular Structure Analysis
The molecular structure of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has been elucidated using X-ray diffraction techniques, revealing details such as bond lengths, angles, and the overall geometry of the molecule . The triazole ring is planar, and the substituents on the ring can influence the overall shape and dihedral angles of the molecule . The presence of the thiol group is a significant structural feature that can participate in hydrogen bonding and other intermolecular interactions .
Chemical Reactions Analysis
These triazole derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, which have been found to exhibit antibacterial, antifungal, and anticancer activities . The thiol group in the molecule can also react with halides to form S-substituted derivatives, which have been screened for their antioxidative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives include their solubility in organic solvents, melting points, and odorless nature . These compounds are typically crystalline and can be characterized by their melting temperatures using devices like the OptiMelt MPA100 . The compounds' biological activities are often predicted using theoretical studies, such as density functional theory (DFT) calculations, which can provide insights into their reactivity and potential as biological inhibitors . Additionally, their photophysical properties, such as absorption and photoluminescence, are studied using spectroscopic techniques .
Applications De Recherche Scientifique
Pharmaceutical Chemistry
- Application Summary : The compound “4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol” has been used in the synthesis of 6-(2′-alkoxyphenyl)-3-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds have shown potential as antibacterial agents .
- Methods of Application : The synthesis involved the interaction of 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides . This reaction was carried out in the presence of an equimolar quantity of potassium hydroxide .
Antioxidant Activity
- Application Summary : The compound has been used in the synthesis of 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), which has been studied for its antioxidant activity .
- Methods of Application : The synthesis involved the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate .
- Results or Outcomes : The antioxidant activities of the newly synthesized Schiff base were evaluated employing the Oyaizu, Dinis, and Blois techniques . The specific quantitative data or statistical analyses were not provided in the search results.
Biological Activities
- Application Summary : Indole derivatives, which can be synthesized using “4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol”, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The methods of application vary depending on the specific biological activity being studied. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : The results or outcomes also vary depending on the specific biological activity. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
These compounds are of wide interest because of their diverse biological and clinical applications. They have been found in many important synthetic drug molecules, which has led to the development of new useful derivatives .
Safety And Hazards
Propriétés
IUPAC Name |
4-amino-3-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-2-15-8-6-4-3-5-7(8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKTUPNWHFQWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167117 | |
| Record name | 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
851879-31-7 | |
| Record name | 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851879-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B1271576.png)
![6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1271578.png)

![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)



![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)

![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)